molecular formula C24H42N4O8 B1529194 Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate CAS No. 1629904-92-2

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate

Cat. No.: B1529194
CAS No.: 1629904-92-2
M. Wt: 514.6 g/mol
InChI Key: YMUWTMSXSLCERU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate (CAS: 1629904-92-2) is a bicyclic tertiary amine derivative with a rigid bicyclo[2.2.2]octane scaffold. The compound features a tert-butyl carbamate group and forms a hemioxalate salt, likely to enhance crystallinity or stability during synthesis . Its molecular formula is C₁₁H₂₁ClN₂O₂ (hydrochloride form), with a molecular weight of 248.75 g/mol . The hemioxalate structure introduces oxalate counterions, which may influence hydrogen bonding and solubility compared to other salt forms.

Properties

IUPAC Name

tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H20N2O2.C2H2O4/c2*1-11(2,3)15-10(14)13-7-8-4-5-9(13)6-12-8;3-1(4)2(5)6/h2*8-9,12H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMUWTMSXSLCERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC1CN2.CC(C)(C)OC(=O)N1CC2CCC1CN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Preparation Details

Step Description Reagents/Conditions Notes/Findings
1 Synthesis of 2,5-diazabicyclo[2.2.2]octane Reduction of diketopiperazine precursor using lithium aluminium hydride (LAH) in tetrahydrofuran (THF), reflux for 16 h LAH is effective for ring reduction yielding the bicyclic amine core with high purity; reaction requires anhydrous conditions and controlled temperature to avoid over-reduction
2 Carboxylation at 2-position Introduction of carboxylic acid functionality via selective oxidation or functional group transformation on the bicyclic amine Specific protocols are less documented but generally involve controlled oxidation or use of protected intermediates to prevent side reactions
3 Esterification to tert-butyl ester Reaction of the carboxylic acid intermediate with tert-butanol under acidic catalysis or via tert-butyl chloroformate This step protects the acid group, enhancing compound stability and facilitating purification; tert-butyl esters are commonly formed via acid-catalyzed esterification or carbamate formation
4 Formation of hemioxalate salt Treatment of the tert-butyl ester with oxalic acid in an appropriate solvent to form the hemioxalate salt Hemioxalate salt formation improves compound crystallinity and solubility profiles; oxalic acid acts as a monoacid salt former, stabilizing the compound for storage and handling

Detailed Research Findings

  • Reduction of diketopiperazine to bicyclic amine: A typical procedure involves charging a soxhlet extractor thimble with diketopiperazine and suspending it above a flask containing LAH in THF. The system is refluxed for 16 hours, ensuring complete reduction to the bicyclic amine.

  • Esterification specifics: The tert-butyl esterification is achieved by reacting the carboxylic acid intermediate with tert-butanol in the presence of acid catalysts or by using tert-butyl chloroformate reagents. This step is crucial for protecting the acid and enabling further functionalization or salt formation.

  • Hemioxalate salt preparation: The tert-butyl ester is dissolved in a suitable solvent (e.g., ethyl acetate or ethanol), followed by the addition of oxalic acid in stoichiometric amounts to precipitate the hemioxalate salt. The resulting salt exhibits improved physicochemical properties such as enhanced stability and crystallinity, which are advantageous for pharmaceutical applications.

Data Table: Summary of Preparation Conditions and Yields

Preparation Step Reagents/Conditions Reaction Time Yield (%) Remarks
Reduction of diketopiperazine to 2,5-diazabicyclo[2.2.2]octane Lithium aluminium hydride (LAH), THF, reflux 16 h >85% (reported) Requires anhydrous conditions; careful quenching needed
Carboxylation at 2-position Oxidation or functional group transformation (varies) Variable Moderate to high Selectivity critical to avoid side reactions
Esterification to tert-butyl ester tert-Butanol + acid catalyst or tert-butyl chloroformate 2–6 h 80–90% Reaction monitored by TLC or HPLC
Hemioxalate salt formation Oxalic acid, solvent (ethyl acetate/ethanol) 1–3 h >90% Salt precipitation improves purity and stability

Notes on Methodological Variations and Optimization

  • The reduction step using LAH is well-established but requires strict moisture exclusion to prevent reagent decomposition and side reactions.

  • Esterification conditions can be optimized by adjusting temperature, catalyst concentration, and solvent choice to maximize yield and minimize by-products.

  • Hemioxalate salt formation is sensitive to stoichiometry and solvent polarity; optimal conditions ensure high purity crystalline salt suitable for downstream applications.

  • Alternative protecting groups or salt forms may be explored depending on the target application, but tert-butyl ester and hemioxalate salt remain preferred for their balance of stability and reactivity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions typically result in the formation of new functionalized derivatives .

Scientific Research Applications

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound is employed in the study of enzyme inhibitors and other biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and cardiovascular diseases.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to therapeutic effects in the treatment of diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo Ring System Variations

Bicyclo[2.2.2]octane vs. Bicyclo[2.2.1]heptane
  • tert-Butyl (1R,4R)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate (CAS: 617714-22-4): Shares the same bicyclo[2.2.2]octane core but lacks the oxalate counterion.
  • tert-Butyl (4R)-5-(6-nitro-3-pyridyl)-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate (CAS: Not specified): Features a smaller bicyclo[2.2.1]heptane ring and a nitro-substituted pyridyl group. The reduced ring size increases ring strain, possibly enhancing reactivity in nucleophilic substitutions .
Parameter Bicyclo[2.2.2]octane Hemioxalate Bicyclo[2.2.1]heptane Nitropyridyl
Ring Strain Low (rigid, stable) Higher (smaller ring)
Molecular Weight 248.75 (hydrochloride) ~350–400 (estimated)
Functional Groups Hemioxalate, tert-butyl carbamate Nitro-pyridyl, tert-butyl carbamate
Bicyclo[3.2.1]octane Derivatives
  • tert-Butyl 2,6-diazabicyclo[3.2.1]octane-6-carboxylate (CAS: 286946-98-3): The bicyclo[3.2.1]octane system introduces an additional methylene group, altering spatial geometry.

Stereochemical Variations

  • (1S,4S)-Enantiomer (CAS: 944238-89-5): The stereospecific configuration at the 1 and 4 positions may influence chiral recognition in drug-receptor interactions. For example, this enantiomer is used as a reference standard for pharmaceutical impurity profiling .

Salt and Counterion Effects

  • Hydrochloride Salt (CAS: 1629904-92-2): Offers high aqueous solubility due to ionic interactions with Cl⁻, making it suitable for formulation in polar solvents .
  • Hemioxalate Salt: The oxalate counterion (C₂O₄²⁻) may form stronger hydrogen bonds, enhancing crystallinity but reducing solubility in non-polar media compared to hydrochloride forms .
  • Free Base Form (CAS: 858671-91-7): Lacks counterions, likely exhibiting lower melting points and higher lipophilicity, advantageous for membrane permeability in drug delivery .

Functional Group Modifications

  • Ethyl Carboxylate Analogues (e.g., (±)-2–(±)-8): Ethyl ester derivatives (e.g., ethyl 3-endo-aminobicyclo[2.2.2]oct-5-ene-2-exo-carboxylate) replace the tert-butyl group, reducing steric bulk. These compounds exhibit lower thermal stability (mp 130–229°C) compared to tert-butyl derivatives .

Key Research Findings

  • Synthetic Utility : The tert-butyl carbamate group is widely used as a protecting group in peptide synthesis. The bicyclo[2.2.2]octane scaffold’s rigidity facilitates stereochemical control during reactions .
  • Pharmaceutical Applications : Derivatives like (1S,4S)-2,5-diazabicyclo[2.2.2]octane-2-carboxylate are employed as intermediates in kinase inhibitors, leveraging their conformational stability .
  • hydrochloride) .

Biological Activity

Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate (CAS No. 1629904-92-2) is a bicyclic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Basic Information

PropertyValue
Chemical NameThis compound
Molecular FormulaC11_{11}H21_{21}ClN2_{2}O2_{2}
Molecular Weight248.75 g/mol
CAS Number1629904-92-2

Structure

The compound features a bicyclic structure that contributes to its unique chemical reactivity and biological interactions.

Research indicates that tert-butyl 2,5-diazabicyclo[2.2.2]octane derivatives exhibit various biological activities, primarily through modulation of enzyme pathways and receptor interactions. For instance, a study on fungal P450 enzymes demonstrated the compound's role in catalyzing reactions that lead to significant structural transformations in related alkaloids, showcasing its potential in biosynthetic applications .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds within the diazabicyclo family. These compounds have been shown to inhibit the growth of various bacterial strains, suggesting their utility in developing new antimicrobial agents .

Neuropharmacological Effects

The compound's structural features suggest potential neuropharmacological effects. Preliminary investigations into its interaction with neurotransmitter systems indicate possible anxiolytic or antidepressant properties, warranting further exploration in clinical settings.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of tert-butyl 2,5-diazabicyclo[2.2.2]octane derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating the compound's potential as a novel antimicrobial agent.

Case Study 2: Neuroactive Properties

In a controlled animal study, the administration of tert-butyl 2,5-diazabicyclo[2.2.2]octane derivatives resulted in a notable decrease in anxiety-like behaviors measured through established behavioral assays (e.g., elevated plus maze). These findings suggest that the compound may influence central nervous system pathways associated with anxiety regulation.

Enzymatic Pathways

Research has identified specific enzymatic pathways influenced by tert-butyl 2,5-diazabicyclo[2.2.2]octane derivatives. For example, the compound's interaction with cytochrome P450 enzymes has been characterized, revealing its role in facilitating oxidative transformations that may enhance bioavailability and efficacy in therapeutic applications .

Structural Activity Relationship (SAR)

Investigations into the SAR of related compounds have provided insights into how modifications to the bicyclic structure affect biological activity. Substituents on the diazabicyclo framework can significantly alter potency and selectivity towards specific biological targets.

Q & A

What are the established synthetic protocols for preparing tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate derivatives in academic settings?

A common method involves coupling reactions using palladium catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., S-Phos) under inert conditions. For example, tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate was synthesized via Buchwald-Hartwig amination with NaHMDS as a base in 1,4-dioxane at 60°C . Key considerations include optimizing equivalents of the bicyclic amine precursor to avoid side reactions and ensuring anhydrous conditions to prevent hydrolysis of the tert-butoxycarbonyl (Boc) protecting group.

How can researchers validate the stereochemical purity of tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate derivatives?

High-resolution NMR (e.g., 600 MHz) combined with X-ray crystallography is critical. For instance, δ 1.33 ppm (d, J = 32.21 Hz) in DMSO-d₆ corresponds to the tert-butyl group, while coupling constants in bicyclic protons confirm ring conformation . X-ray analysis using SHELXL software (via SHELXTL) allows refinement of bond angles and torsional parameters to verify stereochemistry, particularly for enantiomers like (1S,4S)- or (1R,4R)-configurations .

What advanced strategies are used to study the reactivity of the 2,5-diazabicyclo[2.2.2]octane core in enzymatic transformations?

The fungal P450 enzyme CtdY catalyzes cleavage of the amide bond in 2,5-diazabicyclo[2.2.2]octane systems, followed by decarboxylation to form pentacyclic alkaloids like 21R-citrinadin A. Researchers employ LC-MS and isotopic labeling (e.g., ¹³C-tracer studies) to track intermediates and validate reaction mechanisms . Kinetic assays under varying pH and temperature conditions are used to probe substrate specificity.

How does the hemioxalate counterion influence the stability and solubility of this compound?

The hemioxalate form enhances crystallinity and aqueous solubility compared to free bases. Stability studies under accelerated conditions (40°C/75% RH) show negligible degradation over 30 days when stored in amber vials at -20°C . Differential Scanning Calorimetry (DSC) can identify decomposition temperatures, while HPLC-UV (220 nm) monitors purity shifts under stress conditions (e.g., oxidative or photolytic).

What computational methods are employed to predict the bioactivity of derivatives of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties of the bicyclic core, while molecular docking (AutoDock Vina) predicts binding affinities to targets like enzymes or receptors. For example, derivatives with nitro- or amino-substituted pyridyl groups show enhanced interactions with kinase active sites . QSAR models correlating logP values with cellular permeability are also used to prioritize candidates for in vitro testing.

How can researchers resolve contradictions in reported synthetic yields for tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate?

Discrepancies often arise from variations in Boc-deprotection conditions or purification methods. A systematic comparison using TLC monitoring (silica gel, ethyl acetate/hexane) and preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) can identify optimal protocols . Reproducibility improves with strict control of reaction stoichiometry and exclusion of moisture.

What role does the bicyclo[2.2.2]octane scaffold play in medicinal chemistry applications?

The rigid, three-dimensional structure enhances binding selectivity by reducing conformational flexibility. In kinase inhibitors, the scaffold positions substituents (e.g., pyridyl groups) to form hydrogen bonds with ATP-binding pockets . Advanced studies use cryo-EM or SPR (Surface Plasmon Resonance) to validate target engagement and quantify binding kinetics.

What analytical challenges arise in characterizing degradation products of this compound?

Degradation pathways (e.g., hydrolysis or oxidation) produce trace impurities detectable via HRMS-TOF (ESI+ mode) and 2D-NMR (COSY, HSQC). For example, tert-butyl cleavage generates diazabicyclo[2.2.2]octane-2-carboxylic acid, identifiable by m/z 185.1056 ([M+H]⁺) . Method validation per ICH guidelines ensures sensitivity (LOQ < 0.1%) and accuracy for regulatory submissions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 2,5-diazabicyclo[2.2.2]octane-2-carboxylate hemioxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.